molecular formula C19H14ClN3O3S B6067480 N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

Cat. No. B6067480
M. Wt: 399.9 g/mol
InChI Key: LJMXPHQXIXDFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it a promising target for cancer therapy.

Mechanism of Action

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism is often dysregulated in cancer. By inhibiting glutaminase, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide reduces the availability of glutamine for cancer cells, leading to a decrease in their growth and proliferation.
Biochemical and Physiological Effects:
N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells, indicating its inhibitory effect on glutaminase. It has also been shown to induce changes in the expression of genes involved in cancer metabolism and apoptosis. In preclinical models, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been well-tolerated and has shown promising anticancer activity.

Advantages and Limitations for Lab Experiments

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has several advantages for lab experiments, including its potency and selectivity for glutaminase, its ability to inhibit the growth of a wide range of cancer cell types, and its potential to enhance the efficacy of other cancer therapies. However, N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the development of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide and other glutaminase inhibitors. These include the optimization of the synthesis method to improve the yield and purity of the product, the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of the safety and efficacy of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide in clinical trials. Additionally, the combination of N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide with other cancer therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained after several purification steps. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to improve their anticancer activity.

properties

IUPAC Name

N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-13-4-1-3-12(11-13)17(24)21-14-6-8-15(9-7-14)22-19(27)23-18(25)16-5-2-10-26-16/h1-11H,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXPHQXIXDFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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